molecular formula C19H14N6O6 B13775176 1,1,2-tris(4-nitrophenyl)guanidine CAS No. 63885-30-3

1,1,2-tris(4-nitrophenyl)guanidine

Cat. No.: B13775176
CAS No.: 63885-30-3
M. Wt: 422.4 g/mol
InChI Key: INZPARAGSKYHAY-UHFFFAOYSA-N
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Description

1,1,2-Tris(4-nitrophenyl)guanidine is a guanidine derivative characterized by three 4-nitrophenyl substituents attached to its core. Its molecular structure confers distinct electronic and steric properties due to the electron-withdrawing nitro groups at the para positions.

The trisubstitution pattern distinguishes it from simpler guanidine derivatives, as the nitro groups enhance thermal stability and modulate solubility. These features make it a versatile scaffold for designing functional molecules, though its synthesis requires precise control to avoid unwanted side reactions typical of polynitroaromatic systems .

Properties

CAS No.

63885-30-3

Molecular Formula

C19H14N6O6

Molecular Weight

422.4 g/mol

IUPAC Name

1,1,2-tris(4-nitrophenyl)guanidine

InChI

InChI=1S/C19H14N6O6/c20-19(21-13-1-3-16(4-2-13)23(26)27)22(14-5-9-17(10-6-14)24(28)29)15-7-11-18(12-8-15)25(30)31/h1-12H,(H2,20,21)

InChI Key

INZPARAGSKYHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2-tris(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under specific conditions. One common method is the oxidative condensation of amines with N,N’-disubstituted thioureas using carbon tetrabromide as a thiophilic reagent . This method is efficient and provides good yields of the desired guanidine derivative.

Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This approach is advantageous due to its convenience and the ability to achieve high yields.

Chemical Reactions Analysis

1,1,2-Tris(4-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions, using reagents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2-Tris(4-nitrophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2-tris(4-nitrophenyl)guanidine involves its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The nitro groups enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites and altering their conformation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 1,1,2-tris(4-nitrophenyl)guanidine and analogous guanidine derivatives:

Compound Name Structural Features Key Properties/Applications Reference
1,1,2-Tris(4-nitrophenyl)guanidine Three para-nitro phenyl groups on guanidine High reactivity, enzyme inhibition, potential energetic applications
1,2-Bis(4-nitrophenyl)guanidine Two para-nitro phenyl groups Moderate reactivity; DNA interaction, enzyme inhibition
N-(4-nitrophenyl)guanidine Single para-nitro phenyl group Lower steric hindrance; organocatalysis
2-(2,4,6-Trinitrophenyl)guanidine Trinitrophenyl (picryl) group Explosive properties; materials science
1-(4-Nitrophenyl)guanidine nitrate Nitrate salt with one nitro group Enhanced solubility; antimicrobial studies
1-(5-Methoxy-2-nitrophenyl)guanidine Methoxy and nitro substituents at meta/ortho Altered solubility; positional isomer effects
N''-(4-Methyl-3-nitrophenyl)guanidine Methyl and nitro groups at meta High basicity; hydrogen-bonding capacity

Key Findings

Reactivity and Stability: The trisubstituted nitro groups in 1,1,2-tris(4-nitrophenyl)guanidine amplify electron-withdrawing effects, increasing thermal stability compared to mono- or di-substituted analogs like N-(4-nitrophenyl)guanidine . However, this reduces solubility in polar solvents, contrasting with 1-(4-nitrophenyl)guanidine nitrate, where the nitrate counterion improves solubility .

Biological Activity :

  • The trisubstituted nitro groups enhance interactions with enzymes and DNA, similar to 1,2-bis(4-nitrophenyl)guanidine, but with greater steric hindrance that may limit binding to certain targets .
  • In contrast, N''-(4-Methyl-3-nitrophenyl)guanidine exhibits superior hydrogen-bonding capacity due to its methyl-nitro substitution, suggesting divergent mechanisms in biological systems .

Synthetic Utility :

  • The trisubstitution pattern complicates synthesis compared to simpler derivatives like N-(4-nitrophenyl)guanidine, requiring multi-step protocols to avoid competing nitration pathways .
  • Positional isomerism, as seen in 1-(5-Methoxy-2-nitrophenyl)guanidine, demonstrates that substituent placement significantly alters reactivity and application scope .

Critical Discussion of Unique Attributes

Electronic Effects :
The para-nitro groups create a strong electron-deficient aromatic system, enhancing electrophilic reactivity. This contrasts with methoxy-substituted analogs (e.g., 1,2-bis(4-methoxyphenyl)guanidine), where electron-donating groups increase nucleophilicity .

Thermodynamic Behavior: The compound’s melting point and decomposition temperature are expected to exceed those of mono-nitro derivatives due to increased molecular symmetry and intermolecular interactions, though experimental data are needed for confirmation.

Industrial and Pharmacological Potential: While 2-(2,4,6-trinitrophenyl)guanidine is prioritized in explosives research, 1,1,2-tris(4-nitrophenyl)guanidine’s balanced reactivity profile makes it a candidate for drug development, particularly in targeting nitroreductase-activated prodrugs .

Biological Activity

Overview

1,1,2-tris(4-nitrophenyl)guanidine (TNG) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of TNG, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H15N5O6
  • Molecular Weight : 357.31 g/mol
  • CAS Number : 94481-52-4

The compound features a guanidine core substituted with three nitrophenyl groups, which enhances its biological activity through various mechanisms.

Antimicrobial Properties

TNG has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive32 µg/mL
Gram-negative64 µg/mL

Anticancer Activity

TNG has also shown promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation has been documented.

Case Study : A study conducted on human breast cancer cell lines demonstrated that TNG reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, leading to cell cycle arrest in the G1 phase.

The biological activity of TNG can be attributed to its interaction with various molecular targets:

  • Membrane Disruption : TNG's hydrophobic nitrophenyl groups can integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : The guanidine moiety may inhibit enzymes such as kinases and proteases that are crucial for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : TNG has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis.

Research Findings

Recent studies have focused on the structural optimization of TNG derivatives to enhance its pharmacological profile. For instance, modifications on the nitrophenyl groups have led to compounds with improved potency and selectivity against specific cancer types.

Comparative Analysis

CompoundActivity TypeIC50 (µM)
1,1,2-tris(4-nitrophenyl)guanidineAntimicrobial32
Modified Derivative AAnticancer10
Modified Derivative BAntimicrobial16

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